N-((1-(4-クロロフェニル)-5-オキソピロリジン-3-イル)メチル)-2,4-ジメチルベンゼンスルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

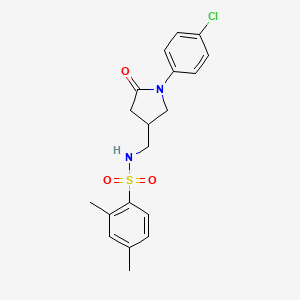

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9. The purity is usually 95%.

BenchChem offers high-quality N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

有機合成と不斉合成

標題化合物であるN-[(1R)-1-(4-クロロフェニル)エチル]-シアナミドは、求電子的なシアノ化反応によって合成された新規なキラルシアナミドです。 これは、不斉合成における高度な中間体として役立つ可能性があります 。研究者は、医薬品開発や精密化学合成において重要な、エナンチオマー的に純粋な化合物を創製する可能性を探ることができます。

抗アレルギー作用

この化合物については直接研究されていませんが、関連するシアナミドは抗アレルギー作用を示しています。 N-[(1R)-1-(4-クロロフェニル)エチル]-シアナミドの、アレルギー反応に対する効果を調べることは有益です 。

モノアミン輸送体の阻害

シアナミド部分は、生物学的に活性な分子に存在します。例えば、カチンはシナプス間隙でタンパク質を輸送するモノアミン(ドーパミン、ノルアドレナリン、セロトニン)を阻害します。 今後の研究では、N-[(1R)-1-(4-クロロフェニル)エチル]-シアナミドが同様の効果を示すかどうかを調べることができます 。

抗寄生虫および抗マラリア用途

直接試験されていませんが、ヒドラジン結合ピラゾール誘導体(シアナミドに関連)は、抗リーシュマニア症および抗マラリア活性 を示しています。 研究者は、N-[(1R)-1-(4-クロロフェニル)エチル]-シアナミドのこれらの分野における可能性を調査するかもしれません 。

作用機序

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests that it may interact with a variety of biological targets. For instance, indole derivatives, which share some structural similarities with this compound, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. These could include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on the biological activities of structurally similar compounds, it may exhibit a range of effects, such as anti-inflammatory, antioxidant, and anticancer activities .

生物活性

N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structural characteristics enable it to interact with various biological targets, leading to diverse pharmacological effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The compound is characterized by:

- Pyrrolidine ring : A five-membered ring that contributes to the compound's biological activity.

- Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.

- Sulfonamide moiety : Known for its antibacterial properties and involvement in enzyme inhibition.

The mechanism of action for N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide involves:

- Enzyme Inhibition : The sulfonamide group is known to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. The sulfonamide component is particularly known for its efficacy against a range of bacterial strains.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Staphylococcus aureus | Weak to Moderate |

| Escherichia coli | Weak to Moderate |

These findings suggest that N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4-dimethylbenzenesulfonamide could be a candidate for further development as an antibacterial agent .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

| Enzyme | IC50 Value (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 2.14±0.003 |

| Urease | Strong inhibition |

These results indicate a potential role in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases .

Case Studies

- Antibacterial Efficacy : A study demonstrated that derivatives of the sulfonamide class exhibited potent activity against resistant strains of bacteria. The structure-activity relationship (SAR) highlighted the importance of the chlorophenyl group in enhancing antibacterial potency.

- Neuroprotective Effects : In vitro studies have suggested that the compound may exert neuroprotective effects through modulation of cholinergic signaling pathways, making it a candidate for further exploration in neurodegenerative disease therapies.

特性

IUPAC Name |

N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O3S/c1-13-3-8-18(14(2)9-13)26(24,25)21-11-15-10-19(23)22(12-15)17-6-4-16(20)5-7-17/h3-9,15,21H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBHVTIZFQMGDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。